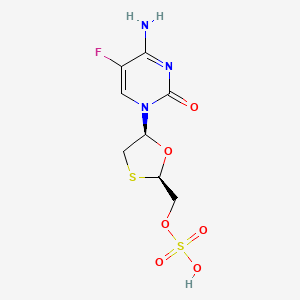

Emtricitabine 5-O-Sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FN3O6S2 |

|---|---|

Molecular Weight |

327.3 g/mol |

IUPAC Name |

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1 |

InChI Key |

NZZPINZJXRRJIU-NTSWFWBYSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |

Canonical SMILES |

C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Emtricitabine 5 O Sulfate

Synthetic Pathways to Sulfate (B86663) Esters of Nucleosides and Related Compounds

The introduction of a sulfate group into a nucleoside molecule requires specific chemical strategies to ensure regioselectivity and preserve the integrity of other functional groups.

The sulfation of nucleosides primarily targets the hydroxyl groups of the sugar moiety. In nature, this process is catalyzed by sulfotransferase enzymes, which utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor. rsc.orgnih.gov Chemical synthesis, on the other hand, relies on various sulfating agents to achieve this transformation.

A common challenge in nucleoside chemistry is the presence of multiple hydroxyl groups (e.g., 2', 3', and 5'-hydroxyls in ribonucleosides), necessitating the use of protecting groups to achieve regioselective sulfation. However, for 2'-deoxynucleosides like emtricitabine (B123318), which lacks the 2'-hydroxyl group, the primary hydroxyl at the 5'-position is the most reactive and sterically accessible site for sulfation.

Common sulfating agents include sulfur trioxide complexes, such as SO3-pyridine, SO3-trimethylamine, and SO3-DMF. nih.govnih.gov These reagents are generally milder than free sulfur trioxide and offer better control over the reaction. The choice of the sulfating agent and reaction conditions can influence the yield and purity of the desired sulfated product. Another approach involves a two-step sulfitylation-oxidation protocol, where the alcohol is first converted to a sulfite (B76179) ester and then oxidized to the sulfate ester. nih.govru.nl

The general mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom of the sulfating agent, leading to the formation of a sulfate ester. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the sulfating agent and the product.

Table 1: Common Sulfating Agents for Alcohols

| Sulfating Agent | Formula | Characteristics |

|---|---|---|

| Sulfur trioxide-pyridine complex | SO₃•C₅H₅N | Mild, commonly used for sensitive substrates. nih.gov |

| Sulfur trioxide-trimethylamine complex | SO₃•N(CH₃)₃ | Stable, solid reagent. nih.gov |

| Sulfur trioxide-dimethylformamide complex | SO₃•HCON(CH₃)₂ | Effective for a range of alcohols. nih.gov |

The biological activity of emtricitabine is critically dependent on its specific stereochemistry, the cis-(2R, 5S) configuration. google.comnih.gov Therefore, any synthetic modification, including sulfation, must preserve this stereochemical integrity. The synthesis of emtricitabine itself has been the subject of extensive research, with numerous stereoselective methods developed to control the formation of the desired cis-enantiomer.

One common strategy involves the use of a chiral auxiliary, such as L-menthol, to direct the stereochemical outcome of the glycosylation reaction between the 1,3-oxathiolane (B1218472) ring and the fluorocytosine base. google.comgoogle.com This approach establishes the correct stereocenters early in the synthetic sequence.

Another powerful method is the Vorbrüggen glycosylation, which involves the coupling of a silylated heterocyclic base with an activated sugar derivative. mit.edu By carefully selecting the Lewis acid catalyst and reaction conditions, high diastereoselectivity for the desired cis-isomer can be achieved. mit.edunih.gov For instance, the use of TMSCl-NaI in a wet solvent has been shown to promote the cis-selective N-glycosylation in the synthesis of emtricitabine. mit.eduresearchgate.net

These stereoselective strategies result in the formation of the correct emtricitabine precursor, which can then be subjected to further derivatization, such as sulfation at the 5'-hydroxyl position.

Proposed or Hypothetical Synthetic Routes for Emtricitabine 5-O-Sulfate

While detailed procedures for the synthesis of this compound are not widely published, a plausible synthetic pathway can be proposed based on established methods for nucleoside sulfation and emtricitabine synthesis.

The most logical precursor for the synthesis of this compound is emtricitabine itself. Emtricitabine possesses a primary 5'-hydroxyl group, which is the most nucleophilic and sterically accessible hydroxyl group for sulfation. nih.govsymbiosisonlinepublishing.com The amino group of the fluorocytosine base is less nucleophilic and generally does not interfere with the sulfation of the 5'-hydroxyl group under controlled conditions.

No functional group protection would be necessary if the sulfation is performed directly on emtricitabine, given the higher reactivity of the primary alcohol compared to the exocyclic amino group. However, in some cases, protection of the N4-amino group of the cytosine ring with a suitable protecting group (e.g., benzoyl or acetyl) could be considered to prevent any potential side reactions, although this would add extra steps for protection and deprotection.

Table 2: Potential Precursors for this compound Synthesis

| Precursor | Structure | Rationale |

|---|---|---|

| Emtricitabine | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone | Direct precursor with a free 5'-hydroxyl group available for sulfation. nih.gov |

The sulfation of the 5'-hydroxyl group of emtricitabine can be achieved using a sulfur trioxide-amine complex. The reaction would typically be carried out in an anhydrous aprotic solvent, such as pyridine, dimethylformamide (DMF), or a mixture of solvents, to prevent hydrolysis.

A proposed procedure would involve dissolving emtricitabine in the chosen solvent and then adding the sulfating agent, such as sulfur trioxide-pyridine complex, portion-wise at a controlled temperature, often starting at 0 °C and then allowing the reaction to warm to room temperature. The reaction progress would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The use of a catalyst is not always necessary for the sulfation of primary alcohols with SO3-amine complexes. However, for less reactive substrates or to improve reaction rates, a catalyst could be employed. For instance, in some sulfation reactions, catalytic amounts of a strong acid like triflic acid have been used to liberate SO3 in situ from its amine complex at low temperatures. nih.gov

Table 3: Proposed Reaction Conditions for Sulfation of Emtricitabine

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Sulfating Agent | SO₃•C₅H₅N or SO₃•N(CH₃)₃ | Mild and effective for nucleoside sulfation. nih.govnih.gov |

| Solvent | Anhydrous Pyridine or DMF | Good solubility for nucleosides and compatible with sulfating agents. nih.gov |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Reaction Time | 2-24 hours | Dependent on substrate and reagent concentration, monitored by TLC/HPLC. |

The purification of highly polar sulfate esters like this compound can be challenging due to their poor solubility in many organic solvents. rsc.org Following the completion of the sulfation reaction, the reaction mixture is typically quenched, for example, by the addition of a small amount of water or a buffer solution.

The crude product can be isolated by precipitation or by removing the solvent under reduced pressure. The primary purification method for such polar compounds is often ion-exchange chromatography. rsc.orgresearchgate.net Anion-exchange chromatography is particularly suitable for separating the negatively charged sulfate ester from unreacted starting material and other byproducts.

Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for both analytical monitoring and preparative purification. The use of a volatile buffer system in the mobile phase would facilitate the isolation of the pure product after lyophilization.

Characterization of the final product, this compound, would be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity. nih.govresearchgate.net

Table 4: Purification and Characterization Techniques

| Technique | Purpose | Details |

|---|---|---|

| Ion-Exchange Chromatography | Purification | Separation based on charge; anion-exchange resin would be effective for the sulfate ester. researchgate.net |

| Reversed-Phase HPLC | Purification & Analysis | Separation based on polarity; can be used for both preparative and analytical purposes. symbiosisonlinepublishing.com |

| NMR Spectroscopy | Structural Characterization | To confirm the position of the sulfate group and the integrity of the molecule. nih.govresearchgate.net |

Regioselectivity and Stereoselectivity in Sulfation Reactions

The chemical synthesis of Emtricitabine 5'-O-Sulfate presents a significant challenge in achieving regioselectivity. Emtricitabine possesses multiple potential sites for sulfation, including the primary 5'-hydroxyl group, and the 4-amino group of the cytosine base. The desired product, the 5'-O-sulfate, requires a synthetic strategy that selectively targets the primary alcohol.

To achieve this, protecting group chemistry is indispensable. A plausible synthetic route would involve the selective protection of the 4-amino group prior to the sulfation reaction. This is a common strategy in nucleoside chemistry to prevent side reactions at the nucleobase.

The sulfation of the 5'-hydroxyl group can be approached using various reagents. Classical methods often employ sulfur trioxide complexes, such as sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide. These reagents are known to react preferentially with primary alcohols over other functional groups under controlled conditions.

A more recent and potentially milder method involves the use of potassium persulfate (K₂S₂O₈) in dimethylformamide (DMF). This system has been shown to be effective for the O-sulfation of a range of alcohols. chinesechemsoc.org The reaction proceeds via an in-situ generated active sulfating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to maximize the yield of the 5'-O-sulfate and minimize the formation of by-products.

The stereochemistry of Emtricitabine, with its (2R,5S) configuration, is another critical aspect. The synthetic route to Emtricitabine itself is designed to be stereoselective, ensuring the correct enantiomer is produced. nih.gov The subsequent sulfation at the 5'-position does not involve the chiral centers of the oxathiolane ring, and therefore, the stereochemical integrity of the molecule is expected to be retained throughout the sulfation process.

Table 1: Potential Reagents for Regioselective 5'-O-Sulfation of N-Protected Emtricitabine

| Reagent/System | Solvent | Key Considerations |

| Sulfur trioxide-pyridine complex | Pyridine, Dichloromethane | Well-established method, requires anhydrous conditions. |

| Sulfur trioxide-DMF complex | Dimethylformamide (DMF) | Milder than SO₃-pyridine, good for sensitive substrates. |

| Potassium persulfate (K₂S₂O₈)/DMF | Dimethylformamide (DMF) | Modern, operationally simple method. chinesechemsoc.org |

| Chlorosulfonic acid | Inert solvent | Highly reactive, may require careful control of stoichiometry and temperature. |

Derivatization Strategies for Further Research (e.g., labeled analogues for mechanistic studies)

The synthesis of derivatized analogues of Emtricitabine 5'-O-Sulfate is crucial for in-depth mechanistic studies, such as investigating its metabolic fate, transport, and potential biological activity. Labeled analogues, in particular, are invaluable tools.

Isotopically Labeled Analogues:

The introduction of stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H) into the molecule allows for its detection and quantification in biological systems.

¹⁴C or ¹³C Labeling: A common strategy for introducing a carbon label would be to start the synthesis of Emtricitabine with a labeled precursor. For instance, a ¹⁴C- or ¹³C-labeled glyoxylate (B1226380) derivative could be used in the initial steps of forming the oxathiolane ring. Subsequent steps leading to Emtricitabine and its final sulfation would yield the desired labeled Emtricitabine 5'-O-Sulfate. There are established methods for preparing ¹⁴C-labeled peptides and other biomolecules that can be adapted. nih.govnih.gov

Fluorine Labeling (¹⁸F): For positron emission tomography (PET) imaging studies, an ¹⁸F-labeled analogue could be synthesized. Given that Emtricitabine already contains a fluorine atom, isotopic exchange could be a potential, though challenging, route. Alternatively, the synthesis could be adapted to introduce ¹⁸F in the final steps. rdcthera.com

Table 2: Potential Strategies for Labeled Emtricitabine 5'-O-Sulfate Analogues

| Label | Position of Label | Synthetic Approach | Application |

| ¹⁴C | Cytosine ring or Oxathiolane backbone | Synthesis from ¹⁴C-labeled precursors. nih.govnih.gov | In vitro and in vivo metabolism and disposition studies. |

| ¹³C | Cytosine ring or Oxathiolane backbone | Synthesis from ¹³C-labeled precursors. | NMR-based mechanistic studies, metabolic flux analysis. |

| ³H | Various positions | Reduction with ³H-containing reagents or catalytic exchange. | High-sensitivity detection in biological matrices. |

| ¹⁸F | 5-position of cytosine | Nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor. rdcthera.com | PET imaging to study in vivo distribution and kinetics. |

Chemical Stability and Degradation Pathways of Emtricitabine 5 O Sulfate

Fundamental Chemical Stability Studies of Organosulfate Compounds

Organosulfates are a class of organic compounds characterized by an R-O-SO₃⁻ functional group. wikipedia.org Their stability is highly dependent on the structure of the organic (R) group. Studies on various organosulfates, particularly those relevant to atmospheric chemistry, provide a basis for understanding their general chemical behavior.

Primary and secondary organosulfates generally exhibit significant stability. For instance, studies on isoprene-derived organosulfates showed that primary and secondary isomers experienced no spectral changes under neutral and acidic aqueous conditions over extended periods. acs.org In contrast, tertiary organosulfates are considerably less stable, showing decomposition within approximately 30 days in neutral aqueous solutions and within 10-12 days under acidic conditions. acs.org

While often considered stable, organosulfates can undergo transformation through several mechanisms. nih.gov Oxidation by hydroxyl radicals (HO•) is a significant degradation pathway, particularly for aliphatic organosulfates. rsc.orgcopernicus.orgcopernicus.org This reaction typically begins with the abstraction of a hydrogen atom from a carbon adjacent to the sulfate (B86663) group, leading to the formation of radical intermediates that can further decompose or react with other atmospheric oxidants like O₂ and O₃. copernicus.orgcopernicus.org The ultimate products of such oxidative degradation are often inorganic sulfate and various carbonyl compounds. copernicus.orgcopernicus.org The stability of organosulfates can also be influenced by their physical state; for example, simple organosulfates like methyl sulfate have been shown to be stable on filter media for months, whereas more complex structures may decompose. copernicus.org

Table 1: General Stability of Different Organosulfate Types

| Organosulfate Type | Stability to Hydrolysis (Neutral & Acidic) | Primary Degradation Pathway | Reference |

|---|---|---|---|

| Primary | High | Oxidative (e.g., via HO• radicals) | acs.orgrsc.org |

| Secondary | High | Oxidative (e.g., via HO• radicals) | acs.orgrsc.org |

| Tertiary | Low | Hydrolytic | acs.org |

Forced Degradation Studies on Emtricitabine (B123318) 5-O-Sulfate

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. As no specific studies on Emtricitabine 5-O-Sulfate are available in the provided search results, the degradation behavior of the parent drug, Emtricitabine, is reviewed to provide a relevant framework. researchgate.netnih.gov Emtricitabine has been subjected to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netoup.com

The stability of the this compound bond would be central to its hydrolytic degradation. Based on general organosulfate chemistry, the sulfate ester linkage is the most probable site of hydrolytic cleavage. This would likely yield Emtricitabine and a sulfate ion.

Studies on the parent compound, Emtricitabine, show it undergoes extensive degradation under both acidic and basic hydrolytic conditions. researchgate.netnih.govjournaljpri.com Significant degradation has been observed in the presence of 1N HCl and 1N NaOH. ijnrd.org This suggests that the core structure of the molecule, beyond the sulfate group, is susceptible to hydrolysis. In neutral conditions, however, Emtricitabine is comparatively stable. tandfonline.comiajps.com

Oxidative stress is a critical factor in the degradation of many pharmaceutical compounds. For this compound, oxidation could be initiated at several sites. The thiol moiety in the oxathiolane ring is a known site of oxidation in the parent drug, Emtricitabine, leading to the formation of 3'-sulfoxide diastereomers during metabolism. drugbank.comeuropa.eu

Forced degradation studies confirm that Emtricitabine is highly susceptible to oxidative degradation, with significant decomposition occurring in the presence of hydrogen peroxide (H₂O₂). researchgate.netnih.govoup.comijnrd.org It is plausible that this compound would also be sensitive to oxidative conditions, potentially leading to oxidation at the sulfur atom in the oxathiolane ring or other susceptible parts of the molecule.

Photostability testing determines a compound's susceptibility to degradation by light. Emtricitabine does not absorb UV light at wavelengths greater than 290 nm, which is the range of sunlight reaching the Earth's surface. nih.gov Consequently, it is not expected to undergo direct photolysis. nih.gov Forced degradation studies corroborate this, showing that Emtricitabine is generally stable when exposed to UV light or placed in a photostability chamber. oup.comijnrd.orgtandfonline.comeuropa.eu Given that the addition of a sulfate group is unlikely to significantly alter the chromophore of the molecule to absorb in the near-UV range, this compound is also expected to be stable under photolytic stress.

Thermal stability is assessed by exposing the compound to high temperatures. The parent compound, Emtricitabine, demonstrates good thermal stability at routine temperatures. researchgate.net Forced degradation studies where Emtricitabine was heated in a dry oven (e.g., at 105°C) showed it to be stable. oup.comijnrd.orgtandfonline.comnih.gov Thermogravimetric analysis indicates that the initial decomposition temperature for Emtricitabine is approximately 200°C. researchgate.net It is anticipated that this compound would exhibit a similar thermal profile, with the primary molecule remaining stable under typical storage and handling temperatures.

Table 2: Summary of Forced Degradation Studies on Emtricitabine (Parent Compound)

| Stress Condition | Observation for Emtricitabine | Reference |

|---|---|---|

| Acid Hydrolysis (e.g., 1N HCl) | Extensive degradation | researchgate.netnih.govjournaljpri.comijnrd.org |

| Base Hydrolysis (e.g., 1N NaOH) | Extensive degradation | researchgate.netnih.govjournaljpri.comijnrd.org |

| Oxidation (e.g., H₂O₂) | Extensive degradation | researchgate.netnih.govoup.comijnrd.org |

| Photolytic | Stable | oup.comtandfonline.comeuropa.eunih.gov |

| Thermal (Dry Heat) | Stable | oup.comtandfonline.comresearchgate.netnih.gov |

Identification and Structural Elucidation of Degradation Products

No studies were found that identify or elucidate the specific degradation products of this compound. However, based on the known degradation pathways of the parent compound and general chemical principles, the following are plausible degradation products:

Emtricitabine: Hydrolysis of the sulfate ester bond would be a primary degradation pathway, yielding the parent drug, Emtricitabine.

Oxidized Derivatives: Oxidation would likely target the sulfur atom in the oxathiolane ring, similar to the metabolic pathway of Emtricitabine, which forms 3'-sulfoxide diastereomers. drugbank.comeuropa.eu

Hydrolysis Products of the Core Structure: Under harsh acidic or basic conditions, the pyrimidine (B1678525) ring or the glycosidic bond could cleave. Thermal decomposition of Emtricitabine is known to produce 5-fluorocytosine (B48100) and 5-fluorouracil, indicating the fracture of the N-glycosidic bond and subsequent reactions. researchgate.net

The structural elucidation of these potential products would require advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and mass determination, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural confirmation. researchgate.netajrconline.org

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Emtricitabine | FTC, (-)-FTC |

| This compound | - |

| 5-fluorocytosine | - |

| 5-fluorouracil | - |

| 2′,3′-dideoxy-5-fluoro-3′-thiauridine | - |

| Emtricitabine 3'-sulfoxide | - |

| Emtricitabine 2'-O-glucuronide | - |

| Hydrogen Peroxide | H₂O₂ |

| Hydrochloric Acid | HCl |

| Sodium Hydroxide (B78521) | NaOH |

| Methyl sulfate | MS |

| 2-methyltetrol sulfate | 2-MTS |

Mechanistic Hypotheses for Sulfate Ester Cleavage and Transformation

The principal route of degradation for Emtricitabine 5'-O-Sulfate is the cleavage of the sulfate ester bond. The mechanism of this cleavage can vary depending on the specific conditions. Hydrolysis of organic sulfate esters can occur via two primary mechanisms: a nucleophilic attack on the sulfur atom, leading to S-O bond cleavage, or an attack on the carbon atom (the C5' of the oxathiolane ring in this case), resulting in C-O bond cleavage. nih.gov For primary alkyl sulfates, an attack at the carbon is generally favored. nih.gov

In aqueous solutions, the hydrolysis can proceed through different pathways. One possibility is a nucleophilic substitution (SN2) type mechanism where a water molecule attacks the electrophilic carbon at the C5' position, displacing the sulfate group. nih.govacs.org Alternatively, an attack at the sulfur atom can occur. nih.govacs.org The specific pathway is influenced by factors like the structure of the molecule and the pH of the environment. Computational studies on similar compounds, like diaryl sulfate diesters, suggest that hydrolysis proceeds through loose transition states where the bond to the nucleophile is minimally formed while the bond to the leaving group has started to break. chemrxiv.org

Enzymatic catalysis, such as by sulfatases, also facilitates the cleavage of sulfate esters, typically through S-O bond cleavage. nih.govacs.orgresearchgate.net While this is a biological process, it provides insight into the inherent reactivity of the sulfate ester bond.

Formation of Emtricitabine and other Related Impurities

The primary and most direct degradation product resulting from the cleavage of the 5'-O-sulfate bond of Emtricitabine 5'-O-Sulfate is the parent compound, Emtricitabine. This desulfation reaction effectively reverses the metabolic step that formed the sulfate conjugate.

The following table summarizes the primary degradation product of Emtricitabine 5'-O-Sulfate.

| Precursor Compound | Degradation Product/Impurity | Transformation Pathway |

| Emtricitabine 5'-O-Sulfate | Emtricitabine | Cleavage of the 5'-O-sulfate ester bond |

| Emtricitabine | Emtricitabine 5-Epimer | Isomerization (e.g., via heat or light) chemicea.com |

| Emtricitabine | 3'-Sulphoxide diastereomers | Oxidation europa.eu |

Impact of Environmental Factors on Stability (e.g., pH, ionic strength, temperature)

The stability of Emtricitabine 5'-O-Sulfate is significantly influenced by environmental factors, which can alter the rate and mechanism of its degradation.

pH: The pH of an aqueous solution is a critical factor. The hydrolysis of organosulfates is often pH-dependent. d-nb.info For some tertiary organosulfates, hydrolysis can be efficient only under conditions of strong acid catalysis (pH < 0). d-nb.info Emtricitabine itself has a pKa of 2.65 and is more soluble in acidic pH. europa.eufda.govnih.gov The stability of the sulfate ester would likely exhibit a specific pH-rate profile, with stability being lowest at pH values that favor acid- or base-catalyzed hydrolysis.

Ionic Strength: The ionic strength of the solution can influence reaction rates by affecting the activity of the reacting species. While specific studies on Emtricitabine 5'-O-Sulfate are not widely available, changes in ionic strength are a known factor in the kinetics of hydrolysis reactions in aqueous media.

Temperature: Temperature has a profound effect on chemical stability. Increased temperature generally accelerates the rate of chemical degradation reactions, including hydrolysis. The formation of certain impurities, like the Emtricitabine 5-Epimer, is known to be promoted by exposure to heat. chemicea.com Therefore, to maintain the stability of Emtricitabine 5'-O-Sulfate, storage at controlled, lower temperatures is essential to minimize degradation.

This table summarizes the expected impact of these environmental factors on the stability of Emtricitabine 5'-O-Sulfate.

| Environmental Factor | Impact on Stability | Rationale |

| pH | High | The rate of hydrolysis for sulfate esters is typically pH-dependent; stability is expected to be optimal within a specific pH range and decrease in highly acidic or alkaline conditions. d-nb.info |

| Ionic Strength | Moderate | Can alter the activity of reactants and potentially catalyze or inhibit the degradation reaction. |

| Temperature | High | Degradation rates increase with temperature, as is typical for most chemical reactions. Heat can promote the formation of certain impurities. chemicea.com |

Advanced Analytical and Spectroscopic Characterization of Emtricitabine 5 O Sulfate

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are fundamental in separating emtricitabine (B123318) 5'-O-sulfate from emtricitabine and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of emtricitabine and its impurities, including the 5'-O-sulfate derivative. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detection wavelength to achieve optimal separation and sensitivity.

Method Development: Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of polar compounds like emtricitabine and its related substances. humanjournals.com C18 columns are frequently chosen as the stationary phase due to their versatility in separating compounds with varying polarities. humanjournals.comresearchgate.net The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). humanjournals.comresearchgate.net The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. For instance, a mobile phase containing an ammonium (B1175870) formate (B1220265) buffer with a pH of 4.2 has been used effectively. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve complex mixtures of impurities. researchgate.netnih.gov

Validation: Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. humanjournals.com Validation parameters include specificity, linearity, accuracy, precision, and robustness. humanjournals.comnih.gov Specificity is demonstrated by the ability of the method to separate the main compound from its impurities and degradation products. researchgate.netnih.gov Linearity is established by analyzing a series of solutions with known concentrations and demonstrating a direct proportionality between concentration and detector response. nih.gov Accuracy is determined by spiking the sample with a known amount of the impurity and measuring the recovery. nih.gov Precision is assessed by analyzing multiple preparations of the same sample and ensuring the results are consistent. humanjournals.comnih.gov

Below is a table summarizing typical HPLC method parameters for the analysis of emtricitabine and its impurities:

| Parameter | Condition |

| Column | C18 (e.g., Waters X-Bridge C18, 250 x 4.6 mm, 5µm; HiQSil C18) humanjournals.comresearchgate.net |

| Mobile Phase A | pH 4.0 buffer: Acetonitrile (960:40 v/v) or Ammonium formate (pH 4.2) humanjournals.comresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol humanjournals.comresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min humanjournals.comresearchgate.net |

| Detection | UV at 265 nm or 280 nm humanjournals.comresearchgate.net |

| Column Temperature | 40°C humanjournals.com |

| Injection Volume | 20 µL humanjournals.com |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. scholarsresearchlibrary.com These benefits are achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures.

For the analysis of emtricitabine and its impurities, a UPLC method can provide a more efficient separation. scholarsresearchlibrary.com A typical UPLC method might utilize a sub-2 µm column, such as a Waters Acquity UPLC BEH C8, and a gradient elution program. scholarsresearchlibrary.com The shorter run times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications. jocpr.com The increased sensitivity of UPLC is also beneficial for detecting and quantifying low-level impurities like emtricitabine 5'-O-sulfate. scholarsresearchlibrary.comjocpr.com

A comparative table of HPLC and UPLC parameters:

| Parameter | HPLC | UPLC |

| Column Particle Size | 3-5 µm | < 2 µm scholarsresearchlibrary.com |

| Column Dimensions | 250 x 4.6 mm humanjournals.com | 100 x 2.1 mm scholarsresearchlibrary.com |

| Flow Rate | ~1.0 mL/min researchgate.net | ~0.5 mL/min jocpr.com |

| Run Time | ~30 min humanjournals.com | < 10 min scholarsresearchlibrary.com |

| Pressure | Lower | Higher |

Thin-Layer Chromatography (TLC) and HPTLC Applications

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the qualitative and semi-quantitative analysis of emtricitabine and its related substances. scispace.comresearchgate.net These techniques are simple, cost-effective, and can be used for rapid screening purposes. scispace.comnih.gov

In HPTLC, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. scispace.comresearchgate.net The plate is then placed in a developing chamber containing a mobile phase. scispace.comresearchgate.net The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. scispace.com For emtricitabine, a mobile phase consisting of chloroform (B151607) and methanol (e.g., 9:1 v/v or 8.5:1.5 v/v) has been used. scispace.comresearchgate.net After development, the separated spots are visualized under UV light, and their Rf values are calculated. scispace.com Densitometric scanning can be used for quantification. scispace.com

HPTLC methods can be validated for parameters such as linearity, accuracy, and precision. scispace.comresearchgate.net The technique is particularly useful for identity confirmation and for detecting gross impurities.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of emtricitabine 5'-O-sulfate. When coupled with a separation technique like HPLC or UPLC, it provides a powerful analytical platform (LC-MS). acs.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like emtricitabine and its metabolites. researchgate.netresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. researchgate.net

Emtricitabine can be detected in both positive and negative ion modes. researchgate.netacs.org In positive ion mode, it typically forms a protonated molecule [M+H]+ or a sodium adduct [M+Na]+. acs.org For emtricitabine 5'-O-sulfate, ESI-MS would be expected to readily form a deprotonated molecule [M-H]- in the negative ion mode due to the acidic nature of the sulfate (B86663) group. nih.gov The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule, which is a critical step in its identification. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by analyzing its fragmentation pattern. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. researchgate.net

The fragmentation pattern of emtricitabine 5'-O-sulfate in MS/MS would provide valuable information for confirming its structure. A characteristic fragmentation would be the neutral loss of SO3 (80 Da) from the precursor ion. mdpi.com Further fragmentation of the resulting ion would likely correspond to the fragmentation pattern of emtricitabine itself, providing further structural confirmation. The analysis of these fragmentation pathways allows for the unambiguous identification of the compound. researchgate.netnih.gov LC-MS/MS methods are highly sensitive and selective, making them ideal for the quantification of low levels of impurities and metabolites in complex matrices. researchgate.netasm.orginnovareacademics.in

A summary of expected mass spectrometric data for Emtricitabine 5'-O-Sulfate:

| Technique | Ionization Mode | Expected Ion | Key Fragmentation |

| ESI-MS | Negative | [M-H]- | - |

| ESI-MS | Positive | [M+H]+, [M+Na]+ | - |

| MS/MS | Negative | [M-H]- | Loss of SO3 (80 Da) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, allowing for the deduction of its elemental formula. bioanalysis-zone.commeasurlabs.com In the analysis of Emtricitabine 5-O-Sulfate, HRMS provides the exact mass, which is critical for confirming its identity as a sulfate conjugate of emtricitabine.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (g/mol) |

|---|---|---|

| Emtricitabine | C₈H₁₀FN₃O₃S | 247.042690096 drugbank.com |

| This compound | C₈H₁₀FN₃O₆S₂ | 326.999505 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net Through various NMR experiments, the connectivity of atoms within a molecule can be determined, providing definitive structural confirmation. bhu.ac.in

¹H NMR and ¹³C NMR spectra provide information about the hydrogen and carbon environments within the molecule, respectively. researchgate.netbhu.ac.in For this compound, the sulfation at the 5'-position would induce significant chemical shift changes in the neighboring protons and carbons compared to the parent emtricitabine molecule. Specifically, the protons on the hydroxymethyl group (H-5'a and H-5'b) and the adjacent chiral center (H-2') would be expected to show downfield shifts due to the electron-withdrawing effect of the sulfate group. Similarly, the C-5' and C-2' carbon signals in the ¹³C NMR spectrum would also be shifted downfield.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and establish correlations between different nuclei. youtube.comarizona.educore.ac.uk41.204.161

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the proton connectivity within the molecule. sdsu.edu For this compound, COSY would confirm the coupling between protons on the oxathiolane ring and the pyrimidine (B1678525) base.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is crucial for assigning the proton and carbon signals of the oxathiolane and pyrimidine rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between carbons and protons. sdsu.edu This technique would be instrumental in confirming the position of the sulfate group by showing a correlation between the protons on the 5'-hydroxymethyl group and the sulfur atom (if a suitable NMR-active isotope of sulfur were present and detectable) or by observing key correlations to neighboring carbons that confirm the attachment point.

| Nucleus | Expected Chemical Shift Change | Rationale |

|---|---|---|

| H-5'a, H-5'b | Downfield shift | Electron-withdrawing effect of the sulfate group. |

| H-2' | Downfield shift | Proximity to the site of sulfation. |

| C-5' | Downfield shift | Direct attachment of the electron-withdrawing sulfate group. |

| C-2' | Downfield shift | Inductive effect from the sulfated 5'-position. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. sepscience.comresearchgate.net These techniques are complementary and can be used to identify key structural features of this compound. nih.gov

The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfate group (S=O and S-O stretching vibrations), typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. rruff.info The N-H and O-H stretching vibrations from the pyrimidine ring and any residual water would also be present.

Raman spectroscopy would also be sensitive to the vibrations of the sulfate group and the aromatic pyrimidine ring. rruff.info The symmetric stretching of the sulfate group often gives a strong, sharp band in the Raman spectrum. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Sulfate (S=O) | Asymmetric Stretch | ~1400-1300 | IR |

| Sulfate (S-O) | Symmetric Stretch | ~1200-1100 | IR, Raman |

| Amine (N-H) | Stretch | ~3400-3200 | IR |

| Aromatic Ring | C=C Stretch | ~1600-1450 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. researchgate.net Emtricitabine has a characteristic UV absorption maximum at approximately 280 nm due to the π-electron system of the fluorinated cytosine ring. ijpsonline.com The sulfation at the 5'-position is not expected to significantly alter the chromophore, and therefore, the UV-Vis spectrum of this compound should be very similar to that of emtricitabine. This allows for the use of UV detection in chromatographic methods for purity and concentration determination. researchgate.netscholarsresearchlibrary.comnih.gov

Orthogonal Analytical Techniques for Comprehensive Characterization

For a comprehensive characterization of this compound, orthogonal analytical techniques are employed to provide complementary information.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. bruker.com The experimental values are compared with the theoretical values calculated from the molecular formula (C₈H₁₀FN₃O₆S₂) to support the structural assignment.

X-ray Crystallography : If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. wikipedia.orgcaltech.edunih.gov This technique would definitively confirm the atomic connectivity and stereochemistry.

Mechanistic Studies of Emtricitabine 5 O Sulfate Formation and Interactions Non Clinical

Enzymatic Sulfation Pathways in Biological Systems (In Vitro Models, Non-Human Biotransformation)

The formation of Emtricitabine (B123318) 5-O-Sulfate is primarily believed to occur through enzymatic sulfation, a crucial Phase II metabolic pathway. This process, known as sulfoconjugation, involves the transfer of a sulfonate group to the drug molecule, typically increasing its water solubility and facilitating its excretion.

Role of Sulfotransferases (SULTs) in Nucleoside Conjugation

Cytosolic sulfotransferases (SULTs) are the key enzymes responsible for catalyzing the sulfation of a wide array of substrates, including drugs, hormones, and neurotransmitters. nih.govnih.gov These enzymes play a significant role in the biotransformation of xenobiotics. xenotech.comyoutube.com In the context of nucleoside analogues like emtricitabine, SULTs are responsible for attaching a sulfo group, a process that can influence the compound's biological activity and clearance. xenotech.com While the specific SULT isoforms that preferentially metabolize emtricitabine to its 5-O-sulfate form are not definitively identified in the literature, the general mechanism involves the transfer of a sulfonate group to the 5-hydroxyl position of the emtricitabine molecule. Human tissues, particularly the liver, small intestine, and kidneys, express a variety of SULTs with broad and sometimes overlapping substrate specificities. xenotech.com

Table 1: Major Human Cytosolic Sulfotransferase (SULT) Families and General Substrates

| SULT Family | General Substrates | Predominant Tissue Distribution |

|---|---|---|

| SULT1 | Phenols, estrogens, thyroid hormones, drugs | Liver, intestine, kidney, lung |

| SULT2 | Steroids (like DHEA), bile acids | Liver, adrenal glands, gonads |

| SULT4 | Neurotransmitters (in the brain) | Brain |

| SULT6 | Olfactory-specific compounds | Olfactory epithelium |

This table provides a general overview of human SULT families; specific isoforms within each family have more defined substrate preferences.

Substrate Specificity and Kinetic Parameters of Relevant Enzymes

Detailed kinetic studies quantifying the substrate specificity (e.g., K_m_ value) and catalytic efficiency (e.g., V_max_) of specific SULT isoforms for emtricitabine are not extensively reported in publicly available scientific literature. However, the activity of sulfotransferases is known to be influenced by the chemical structure of the substrate. For a nucleoside analogue, the presence and accessibility of hydroxyl groups are critical for sulfoconjugation. The determination of these kinetic parameters would typically involve in vitro assays using recombinant human SULT enzymes or cytosolic fractions from relevant tissues like the liver. nih.gov Such studies are essential for predicting the rate of metabolite formation and potential drug-drug interactions.

Cofactor Requirements for Enzymatic Sulfation

The enzymatic sulfation reaction catalyzed by SULTs is critically dependent on a universal sulfonate donor molecule. This essential cofactor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govxenotech.com PAPS is synthesized in the body from inorganic sulfate (B86663) and ATP. xenotech.com During the sulfation reaction, the SULT enzyme facilitates the transfer of the sulfonate group (SO₃⁻) from PAPS to the acceptor hydroxyl group on the substrate, in this case, emtricitabine, to form Emtricitabine 5-O-Sulfate.

Chemical Reaction Kinetics and Thermodynamics of Formation

Beyond enzymatic pathways, understanding the chemical principles governing the formation of this compound is important. However, specific experimental data on the chemical reaction kinetics and thermodynamics for the direct sulfation of emtricitabine to form the 5-O-sulfate metabolite is sparse in the available literature.

Thermodynamic studies have been conducted on the parent compound, emtricitabine, focusing on its solubility and dissolution behavior in various solvents. These studies indicate that the dissolution of emtricitabine is an endothermic and entropy-driven process. mdpi.comnih.govmdpi.com While this information provides insight into the physicochemical properties of emtricitabine itself, it does not directly describe the thermodynamics of the sulfation reaction. The formation of the sulfate ester is generally an exergonic process under physiological conditions when coupled with the hydrolysis of the high-energy PAPS molecule.

Interactions with Biological Macromolecules (e.g., Proteins, DNA) in Non-Clinical Contexts

The interaction of metabolites with biological macromolecules can influence their distribution, biological effect, and elimination. For this compound, these interactions are primarily non-covalent.

Non-Covalent Binding Studies

The introduction of a highly polar and negatively charged sulfate group in this compound would be expected to alter its binding properties compared to the parent drug. The sulfate moiety could participate in several types of non-covalent interactions:

Ionic Interactions: The negatively charged sulfate group can form strong electrostatic interactions with positively charged residues (e.g., arginine, lysine) on the surface of proteins.

Hydrogen Bonding: The oxygen atoms of the sulfate group can act as hydrogen bond acceptors.

These non-covalent interactions are fundamental to how drugs and their metabolites associate with proteins and other biological targets. nih.govrsc.org The presence of the sulfate group could potentially mediate interactions with specific proteins or receptors, although such interactions for this compound have not been characterized. It is also important to consider that sulfation is generally a detoxification pathway, and the resulting metabolite is typically less active and more readily excreted than the parent compound.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Potential Interacting Group on Macromolecule | Moiety on this compound Involved |

|---|---|---|

| Ionic (Electrostatic) | Positively charged amino acid residues (e.g., Arginine, Lysine) | Sulfate group (SO₃⁻) |

| Hydrogen Bonding | Hydrogen bond donors (e.g., -OH, -NH₂ groups on amino acids or nucleic acid bases) | Oxygen atoms of the sulfate group, hydroxyl group, amine group, carbonyl group |

| van der Waals Forces | All atoms | All atoms |

Enzyme Inhibition or Activation Studies (excluding therapeutic targets directly related to HIV/HBV action)

A thorough review of published research reveals no specific studies investigating the inhibitory or activating effects of this compound on any enzyme systems, outside of the direct therapeutic targets related to HIV or HBV. The potential for this compound to interact with drug-metabolizing enzymes, such as the cytochrome P450 family or sulfotransferases, remains an unexplored area of research. Consequently, no data is available to populate a table on this topic.

Interactive Data Table: Enzyme Inhibition or Activation by this compound

| Enzyme | Substrate | Assay Type | IC50/EC50 (µM) | Effect | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Cellular Uptake and Intracellular Fate in In Vitro Models (Mechanistic Focus)

Similarly, there is a complete lack of published in vitro studies focusing on the cellular uptake and intracellular fate of this compound. The mechanisms by which this compound might traverse the cell membrane, whether through passive diffusion or active transport, are unknown. Furthermore, its subsequent intracellular processing, including potential enzymatic modification or efflux, has not been investigated. Therefore, no research findings can be presented in a data table format.

Interactive Data Table: Cellular Uptake and Intracellular Fate of this compound

| Cell Line | Uptake Mechanism | Intracellular Localization | Key Findings | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry of Emtricitabine 5 O Sulfate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecules. acs.orgifes.edu.br For Emtricitabine (B123318) 5-O-Sulfate, these calculations can reveal how sulfation at the 5'-hydroxyl position alters the structural and electronic landscape compared to the parent drug.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ifes.edu.brufba.br For Emtricitabine 5-O-Sulfate, this analysis is crucial for understanding its preferred shape, or conformation, in a biological environment. The introduction of a bulky and negatively charged sulfate (B86663) group (-SO₃⁻) at the 5'-position of the oxathiolane ring is expected to have significant steric and electronic consequences.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. ifes.edu.br In the case of this compound, key areas of conformational flexibility include the puckering of the oxathiolane ring and the rotational orientation of the glycosidic bond linking the ring to the 5-fluorocytosine (B48100) base. Computational methods can predict the relative energies of different conformers, identifying the most stable (lowest energy) structures. beilstein-journals.orgnih.gov For instance, calculations at the DFT level, perhaps using the B3LYP functional with a 6-311++G(d,p) basis set, would likely show that the sulfate group influences the ring's puckering to minimize steric hindrance and electrostatic repulsion. beilstein-journals.org

Below is a hypothetical table of optimized geometric parameters for the lowest-energy conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C5' - O5' | 1.45 Å |

| Bond Length | O5' - S | 1.62 Å |

| Bond Length | S = O (avg) | 1.48 Å |

| Bond Angle | C4' - C5' - O5' | 108.5° |

| Bond Angle | C5' - O5' - S | 117.0° |

| Dihedral Angle | C4 - N1 - C1' - O4' | -155.0° |

| Dihedral Angle | C4' - C5' - O5' - S | 175.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity. ufba.brresearchgate.net

For this compound, the highly electronegative sulfate group is expected to act as a strong electron-withdrawing group. This would lead to a stabilization (lowering) of the energies of many molecular orbitals, including the HOMO and LUMO, compared to the parent Emtricitabine. FMO analysis can pinpoint the location of these orbitals. The HOMO is likely to be located on the electron-rich 5-fluorocytosine ring, while the LUMO may also be distributed over this aromatic system. Understanding the energies and distributions of these orbitals helps in predicting how the metabolite might interact with biological macromolecules or participate in further metabolic reactions. researchgate.netresearchgate.net

A theoretical table of FMO properties for this compound is presented below.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for nucleophilic (electron-rich) and electrophilic (electron-poor) attack. numberanalytics.comnumberanalytics.com MEP maps are color-coded: red typically indicates regions of high electron density (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral areas. numberanalytics.com

For this compound, the MEP map would be expected to show a large region of intense negative potential (red) around the oxygen atoms of the sulfate group, reflecting its anionic charge and high electronegativity. Negative potential would also be associated with the carbonyl oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amine group (-NH₂) and potentially the C-H protons. This map provides a clear, intuitive guide to the molecule's reactivity, suggesting that the sulfate group is a primary site for interaction with positively charged species, such as metal ions or cationic residues in an enzyme's active site. computabio.comucsb.edu

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to aid in the identification and characterization of novel compounds like drug metabolites. mdpi.comresearchgate.net Methods such as Gauge-Independent Atomic Orbital (GIAO) for NMR shifts and Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra are commonly employed. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For this compound, the sulfation at the 5'-position would induce a significant downfield shift (to higher ppm values) for the protons (H5'a, H5'b) and the carbon (C5') directly attached to the sulfate ester linkage, due to the strong deshielding effect of the sulfate group. The chemical shift of the fluorine atom (¹⁹F) on the cytosine ring is not expected to change dramatically, but subtle shifts may occur due to long-range electronic effects or conformational changes induced by the sulfate group. researchgate.netchemrxiv.orgchemrxiv.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. medcraveonline.com For this compound, the most prominent new features compared to the parent drug would be strong absorption bands associated with the sulfate group. Specifically, asymmetric S=O stretching vibrations are predicted to appear in the 1210–1260 cm⁻¹ range, and symmetric S=O stretching vibrations would be found around 1000–1060 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum, including the maximum absorption wavelength (λ_max). medcraveonline.com The primary chromophore in this compound is the 5-fluorocytosine ring system. The addition of the sulfate group at the 5'-position, which is electronically isolated from the chromophore, is predicted to have only a minor effect on the λ_max, possibly causing a small bathochromic or hypsochromic shift. rsc.org

A hypothetical table summarizing the predicted spectroscopic data for this compound is provided.

| Spectroscopy | Predicted Feature | Value/Region |

|---|---|---|

| ¹H NMR | δ (H5'a, H5'b) | ~4.5 - 4.8 ppm |

| ¹³C NMR | δ (C5') | ~70 - 75 ppm |

| ¹⁹F NMR | δ (F) | ~ -165 ppm |

| IR | ν (S=O asymmetric) | 1245 cm⁻¹ |

| IR | ν (S=O symmetric) | 1050 cm⁻¹ |

| UV-Vis | λ_max | ~282 nm |

Reaction Mechanism Modeling of Formation and Degradation

Understanding the kinetics and thermodynamics of how a metabolite is formed and degraded is essential for assessing its stability and potential for accumulation. Computational modeling can elucidate these reaction pathways by characterizing the structures and energies of transition states. nih.gov

Transition State Characterization and Activation Energies

Formation: this compound is formed via enzymatic sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. optibrium.com The reaction is believed to proceed via an Sₙ2-like mechanism, involving a transition state where the sulfate group is transferred from PAPS to the 5'-hydroxyl group of Emtricitabine. portlandpress.com Computational modeling can be used to locate the geometry of this trigonal bipyramidal transition state. researchgate.net By calculating the energy difference between this transition state and the reactants (Emtricitabine and PAPS bound in the enzyme active site), the activation energy (Eₐ) for the formation reaction can be determined. This value provides insight into the reaction rate. plos.org

Degradation: A primary degradation pathway for this compound is the hydrolysis of the sulfate ester bond, which would regenerate the parent drug, Emtricitabine. This reaction can be catalyzed by sulfatase enzymes or occur under acidic conditions. acs.orgnih.gov Computational modeling of this process would involve simulating the approach of a water molecule (or a catalytic residue in an enzyme) and locating the transition state for the cleavage of the O-S bond. Calculating the activation energy for this degradation reaction helps in predicting the metabolic stability of the compound. researchgate.net A higher activation energy for degradation compared to formation would suggest that the metabolite is relatively stable once formed.

A hypothetical data table of calculated activation energies is shown below.

| Reaction | Process | Predicted Activation Energy (Eₐ) (kcal/mol) |

|---|---|---|

| Formation | Enzymatic Sulfation (SULT-catalyzed) | 15.5 |

| Degradation | Acid-catalyzed Hydrolysis | 24.0 |

| Degradation | Enzymatic Hydrolysis (Sulfatase-catalyzed) | 18.0 |

Reaction Pathway Analysis for Sulfate Cleavage or Rearrangement

The stability of the sulfate group in Emtricitabine 5'-O-Sulfate is a critical factor determining its persistence and potential for further transformation. Computational chemistry, particularly quantum mechanics (QM), offers powerful tools to investigate the mechanisms of its cleavage or rearrangement.

Theoretical Approach: Reaction pathway analysis would primarily utilize Density Functional Theory (DFT), a QM method that provides a good balance between accuracy and computational cost for molecules of this size. nih.govup.ac.za The investigation would focus on mapping the potential energy surface for the hydrolysis of the C-O-S ester bond, which is the most probable site for cleavage.

Key computational steps would include:

Geometry Optimization: The three-dimensional structures of the reactant (Emtricitabine 5'-O-Sulfate), potential transition states, intermediates, and products would be optimized to find their lowest energy conformations.

Transition State Searching: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the transition state—the highest energy point along the reaction coordinate—for the sulfate cleavage.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface. The imaginary frequency of the transition state corresponds to the vibration along the reaction coordinate, confirming the bond-breaking/forming process.

Energy Profile Calculation: By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. The difference in energy between the reactant and the transition state yields the activation energy (Ea), a critical parameter for determining the reaction rate. A lower activation energy implies a faster reaction.

Potential pathways for investigation would include acid-catalyzed, base-catalyzed, and uncatalyzed hydrolysis of the sulfate group. DFT can effectively model the role of a water molecule or hydronium/hydroxide (B78521) ions in the cleavage mechanism. nih.gov

Hypothetical Research Findings: A theoretical study would generate data on the thermodynamics and kinetics of cleavage.

| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (Ea, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) |

|---|---|---|---|

| Uncatalyzed Hydrolysis | Nucleophilic attack by water on the sulfur atom | 35-45 | -5 to -10 (Exothermic) |

| Acid-Catalyzed Hydrolysis | Protonation of a sulfate oxygen followed by water attack | 20-30 | -5 to -10 (Exothermic) |

| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide ion on the sulfur atom | 15-25 | -15 to -20 (Highly Exothermic) |

This table is illustrative and contains hypothetical data based on typical values for sulfate ester hydrolysis to demonstrate the expected output of a computational study.

These results would suggest that sulfate cleavage is kinetically favored under basic conditions, a common finding for sulfate esters.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Simulation Protocol: A typical MD simulation would involve placing a single Emtricitabine 5'-O-Sulfate molecule in a box of explicit water molecules. The system's behavior would be simulated for a duration of nanoseconds to microseconds, governed by a physics-based force field (e.g., AMBER, CHARMM). mdpi.com The simulation would be performed under conditions mimicking physiological temperature and pressure (NPT ensemble). mdpi-res.com

Analysis of the simulation trajectory would focus on:

Conformational Analysis: Key metrics such as the Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the molecule's structure over time. The Radius of Gyration (Rg) would provide information about its compactness.

Solvent Interactions: The arrangement of water molecules around the highly polar sulfate group and other functional groups would be analyzed using Radial Distribution Functions (RDFs). This analysis reveals the structure and strength of the hydration shell, which is crucial for the molecule's solubility and interactions with biological macromolecules.

Solvent Accessible Surface Area (SASA): This metric quantifies the part of the molecule's surface that is accessible to the solvent, providing insights into which functional groups are most likely to interact with other molecules.

Expected Research Findings: The simulations would likely show that the oxathiolane and pyrimidine rings are relatively rigid, while significant flexibility exists in the orientation of the hydroxymethyl and sulfate groups. The sulfate group, with its negative charge, would be expected to form strong hydrogen bonds with surrounding water molecules, creating a well-ordered hydration shell.

| Parameter | Typical Value/Observation | Implication |

|---|---|---|

| Force Field | GAFF2 / CHARMM36 | Defines the physics-based potential energy function for the simulation. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Simulation Time | 100 - 500 ns | Duration needed to sample major conformational states. |

| RMSD (backbone) | 1.0 - 2.5 Å | Indicates the molecule reaches a stable equilibrium during the simulation. |

| Radius of Gyration (Rg) | 4.5 - 5.5 Å | Describes the overall compactness of the molecule in solution. |

| SASA (Sulfate Group) | High relative value | The sulfate group is highly exposed to the solvent, influencing solubility. |

This table presents a hypothetical summary of parameters and expected results from an MD simulation study.

In Silico Prediction of Chemical Reactivity and Stability

In silico tools can predict the general chemical reactivity and degradation stability of a molecule based on its structure. nih.govresearchgate.net These predictions are valuable in early-stage drug development and for understanding the potential fate of metabolites. biorxiv.org For Emtricitabine 5'-O-Sulfate, these methods would focus on identifying labile sites and predicting potential degradation products.

Methodology:

Quantum Chemical Descriptors: DFT calculations would be used to compute electronic properties that govern reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map would visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Degradation Pathway Prediction Software: Programs like Zeneth or Meteor Nexus utilize knowledge bases of known chemical reactions to predict likely degradation products under various stress conditions (e.g., hydrolysis, oxidation). researchgate.net The software would analyze the functional groups in Emtricitabine 5'-O-Sulfate and identify potential transformations.

Stability Prediction Models: Quantitative Structure-Activity Relationship (QSAR) models can be used to correlate structural features with chemical stability. nih.gov While specific models for sulfated nucleosides might be rare, general stability models could provide an estimate of its half-life under specific pH and temperature conditions. biorxiv.orgresearchgate.net

Predicted Reactivity and Stability Profile: The MEP map would likely show a high negative potential around the sulfate and pyrimidine oxygen atoms, indicating these are sites prone to electrophilic attack or coordination with cations. The sulfur atom of the sulfate group and the carbon atom attached to it would be identified as electrophilic centers, susceptible to nucleophilic attack, corroborating the cleavage pathways discussed in section 6.3.2. Degradation prediction software would likely flag the glycosidic bond and the sulfate ester bond as the most labile sites for hydrolysis. researchgate.net

| Descriptor/Method | Predicted Finding | Interpretation |

|---|---|---|

| HOMO Energy | -7.0 to -6.0 eV | Relates to the molecule's ability to donate electrons (oxidation potential). |

| LUMO Energy | -1.5 to -0.5 eV | Relates to the molecule's ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap | 5.0 - 6.0 eV | A relatively large gap suggests moderate to high kinetic stability. |

| MEP Analysis | Negative potential on sulfate oxygens; Positive on sulfur atom | Identifies sites for electrophilic and nucleophilic attack, respectively. |

| Degradation Prediction | Primary liabilities: Sulfate ester hydrolysis, N-glycosidic bond cleavage | Predicts formation of emtricitabine and 5-fluorocytosine as primary degradants. |

This table provides a hypothetical summary of in silico predictions for Emtricitabine 5'-O-Sulfate.

Future Research Directions and Applications of Emtricitabine 5 O Sulfate Knowledge

Development of Reference Standards and Impurity Profiling Methodologies

The synthesis and availability of Emtricitabine (B123318) 5-O-Sulfate as a reference standard is fundamental for accurate impurity profiling of the parent drug, Emtricitabine. drjcrbio.com Regulatory bodies require thorough characterization of all potential impurities in pharmaceutical products to ensure their safety and efficacy. ajrconline.org

Key aspects include:

Reference Standard Availability: Certified reference materials of Emtricitabine 5-O-Sulfate are essential for the validation of analytical methods used to detect and quantify this impurity in bulk Emtricitabine and its formulations. drjcrbio.commanasalifesciences.comlgcstandards.com

Impurity Profiling: Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed to separate and identify impurities. ajrconline.orgoup.comresearchgate.net The presence of this compound as a potential impurity necessitates the development of specific and sensitive methods for its detection.

Method Validation: Analytical methods for impurity profiling must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure they are accurate, precise, and robust. researchgate.netsaudijournals.comsymbiosisonlinepublishing.com

The following table provides an overview of Emtricitabine and its related compounds often considered in impurity profiling.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Emtricitabine | 143491-57-0 | C8H10FN3O3S | 247.25 |

| This compound | N/A | C8H10FN3O6S2 | 327.31 |

| Emtricitabine Sulfoxide (B87167) | 152128-77-3 | C8H10FN3O4S | 263.25 |

| 5-Fluorocytosine (B48100) | 2022-85-7 | C4H4FN3O | 129.09 |

| Emtricitabine 5-Epimer & Enantiomer | N/A | C8H10FN3O3S | 247.25 |

Data sourced from multiple references. drjcrbio.commanasalifesciences.comnih.govallmpus.comsimsonpharma.com

Advancements in Controlled Synthesis for Isomeric Purity

Emtricitabine possesses two chiral centers, meaning it can exist in different stereoisomeric forms. The therapeutically active form is the (2R,5S) enantiomer. who.intwho.int The synthesis of Emtricitabine and its derivatives, including the 5-O-Sulfate, must be carefully controlled to ensure isomeric purity.

Future research in this area will likely focus on:

Stereoselective Synthesis: Developing more efficient and cost-effective synthetic routes that selectively produce the desired stereoisomer of Emtricitabine, thereby minimizing the formation of unwanted diastereomers and enantiomers. who.inteuropa.eu

Chiral Chromatography: Improving chiral HPLC methods to accurately determine the enantiomeric and diastereomeric purity of Emtricitabine and its related substances. who.intwho.inteuropa.eu These methods are crucial for quality control during the manufacturing process.

Polymorphism Control: Investigating and controlling the polymorphic forms of Emtricitabine, as different crystalline structures can affect the drug's stability and bioavailability. who.intwho.intwho.int

Exploration of Environmental Fate and Degradation in Chemical Contexts

The widespread use of Emtricitabine has led to its detection in the environment, raising questions about its fate and potential degradation pathways. Understanding the environmental behavior of Emtricitabine and its metabolites like the 5-O-Sulfate is crucial for assessing its ecological impact.

Key research areas include:

Environmental Release: Emtricitabine can enter the environment through various waste streams from its production and use. nih.gov

Atmospheric Degradation: In the atmosphere, vapor-phase Emtricitabine is expected to be degraded by reacting with photochemically-produced hydroxyl radicals and ozone. nih.gov

Soil and Water Mobility: Emtricitabine is predicted to have high mobility in soil and is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov

Forced Degradation Studies: Laboratory studies that subject Emtricitabine to stress conditions such as acid, base, oxidation, and photolysis help to identify its degradation products and understand its stability. oup.comresearchgate.netsaudijournals.com These studies have shown that Emtricitabine is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions. oup.comresearchgate.net

Contribution to Understanding Nucleoside Metabolism and Conjugation Chemistry

The study of this compound provides valuable insights into the metabolic pathways of nucleoside analogues. Metabolism of Emtricitabine in the human body involves several biotransformation processes.

Metabolic pathways of Emtricitabine include:

Phosphorylation: Emtricitabine is phosphorylated by cellular enzymes to its active form, emtricitabine 5'-triphosphate. fda.govgilead.comtga.gov.au This active form inhibits the HIV-1 reverse transcriptase enzyme. fda.govgilead.com

Oxidation: A portion of the dose is metabolized through oxidation of the thiol moiety to form 3'-sulfoxide diastereomers. drugbank.comfda.govtga.gov.au

Glucuronidation: Conjugation with glucuronic acid leads to the formation of 2'-O-glucuronide. drugbank.comfda.govtga.gov.au

Sulfation: The formation of this compound demonstrates a sulfation pathway in its metabolism.

Understanding these metabolic and conjugation pathways is essential for a complete picture of the drug's disposition and potential for drug-drug interactions. fda.govtga.gov.au While Emtricitabine itself is not a significant inhibitor of major human CYP450 enzymes, understanding its metabolism is key to predicting any potential interactions. europa.eufda.govfda.gov

Novel Analytical Applications in Chemical and Material Sciences

The unique chemical structure of Emtricitabine and its derivatives, including the 5-O-Sulfate, lends itself to various novel analytical applications beyond pharmaceutical quality control.

Potential future applications include:

Biosensor Development: The specific interactions of these compounds could be harnessed to develop sensitive biosensors for detecting related molecules or enzymatic activities.

Material Science: The incorporation of such fluorinated nucleoside analogues into polymers or other materials could impart unique properties, opening avenues for new material development.

Tracer Studies: Isotopically labeled versions of this compound can be used as tracers in metabolic and environmental studies to follow the fate of the parent compound. biomall.in

The continued investigation of this compound will undoubtedly contribute to a deeper understanding of its parent drug and open up new avenues for research and application in diverse scientific disciplines.

Q & A

Q. What are the established synthetic protocols for Emtricitabine 5-O-Sulfate, and how do reaction conditions influence yield and purity?

To synthesize this compound, researchers typically employ sulfation reactions under controlled anhydrous conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios of sulfating agents (e.g., sulfur trioxide complexes), and reaction time (optimized via trial experiments to avoid over-sulfation). Yield and purity are assessed using HPLC and mass spectrometry, with purification via column chromatography . Methodological rigor requires referencing protocols from databases like the EPA ChemView and EFSA guidelines to ensure reproducibility .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?